

Cy3-dCTP: A Technical Guide to Product Specifications and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine 3-dideoxycytidine triphosphate (**Cy3-dCTP**), a fluorescently labeled nucleotide essential for various molecular biology applications. This document details the product specifications, purity standards, and the rigorous quality control methodologies employed to ensure its performance and reliability in sensitive assays.

Core Product Specifications

Cy3-dCTP is an analog of deoxycytidine triphosphate (dCTP) that has a cyanine 3 (Cy3) dye covalently attached to the C5 position of the cytosine base via a linker arm.[1][2] This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling visualization and quantification. Key product specifications from leading suppliers are summarized below for easy comparison.

Table 1: General and Chemical Properties



Parameter	Specification	Source
Molecular Formula (Free Acid)	C43H54N6O20P3S2	[1]
Molecular Weight (Free Acid)	~1132 g/mol	[1][3]
Purity	≥95% to >98% (as determined by HPLC)	
Concentration	Typically supplied as a 1.0 mM - 1.1 mM solution	
Formulation	Solution in 10 mM Tris-HCl (pH 7.5) or phosphate buffer (pH 7.0)	-
Appearance	Pink to red solution	-

Table 2: Spectroscopic and Performance Characteristics

Parameter	Specification	Sourc
Excitation Maximum (\(\lambda\)exc)	~550 nm	
Emission Maximum (λem)	~570 nm	
Molar Extinction Coefficient (ϵ)	~150,000 L·mol ⁻¹ ·cm ⁻¹	
Storage Conditions	Store at -20°C; protect from light. Avoid repeated freezethaw cycles.	
Key Features	High sensitivity, high photostability, low non-specific binding, and high water solubility.	

Quality Control and Purity Assessment

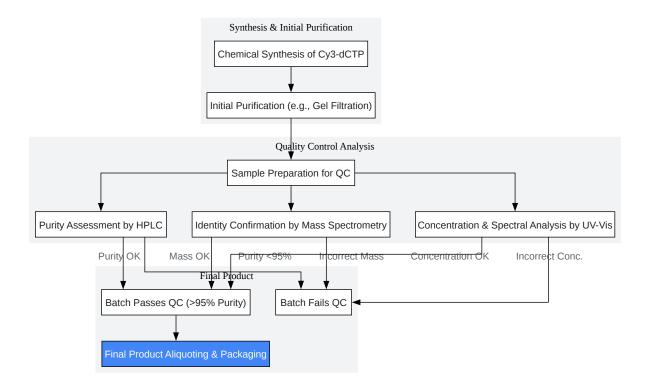
To ensure lot-to-lot consistency and optimal performance in applications such as DNA sequencing, microarray analysis, and in situ hybridization, **Cy3-dCTP** undergoes stringent quality control testing. The primary methods for assessing purity and integrity are High-



Performance Liquid Chromatography (HPLC), Mass Spectrometry, and UV-Vis Spectrophotometry.

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control assessment of a batch of **Cy3-dCTP**.





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A flowchart of the **Cy3-dCTP** quality control process.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used in the quality control of **Cy3-dCTP**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ion-pair reverse-phase HPLC is a standard method for determining the purity of nucleotides and their analogs. This technique separates the fluorescently labeled dCTP from unlabeled dCTP, free dye, and other synthesis byproducts.

Methodology:

- System Preparation:
 - Utilize an HPLC system with a binary pump, autosampler, column oven, and a fluorescence detector. A diode-array detector (DAD) can be used in series to monitor the nucleotide absorbance.
 - To prevent interactions between the phosphate groups and metal components, a bio-inert HPLC system is recommended.
 - Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) with the initial mobile phase conditions.
- Mobile Phase Preparation:
 - Buffer A: 100 mM potassium phosphate (KH₂PO₄), 5 mM tetrabutylammonium bromide (as an ion-pairing agent), pH 6.0, in 1% acetonitrile.
 - Buffer B: 100 mM potassium phosphate (KH₂PO₄), 5 mM tetrabutylammonium bromide,
 pH 6.0, in 30% acetonitrile.



- Filter and degas both buffers prior to use.
- Sample Preparation:
 - Dilute the Cy3-dCTP stock solution to an appropriate concentration (e.g., 10-50 μM) using Buffer A.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 μL

- Detection:
 - Fluorescence Detector: Excitation at 550 nm, Emission at 570 nm.
 - DAD: Monitor at 260 nm (for the nucleotide) and 550 nm (for the Cy3 dye).
- Gradient Program:

0-5 min: 100% Buffer A

5-25 min: Linear gradient to 100% Buffer B

25-30 min: 100% Buffer B

30.1-35 min: Return to 100% Buffer A (re-equilibration)

- Data Analysis:
 - Integrate the peak areas from the fluorescence chromatogram.
 - Purity is calculated as the area of the main Cy3-dCTP peak as a percentage of the total area of all peaks. A purity level of ≥95% is typically required for passing quality control.

Identity Confirmation by Mass Spectrometry



Mass spectrometry is used to confirm the molecular identity of the **Cy3-dCTP** by verifying its molecular weight.

Methodology (using MALDI-TOF):

- Sample Preparation:
 - The sample must be desalted prior to analysis to remove ions that can interfere with ionization. This can be achieved using a small C18 ZipTip or similar desalting column.
 - Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA),
 in a 50:50 acetonitrile:water solution.

· Spotting:

- \circ Mix the desalted **Cy3-dCTP** sample (approximately 1 μL) with the matrix solution (1 μL) directly on the MALDI target plate.
- Allow the spot to air-dry completely, allowing for the formation of co-crystals.
- Mass Spectrometry Analysis:
 - Insert the target plate into a MALDI-TOF mass spectrometer.
 - Acquire the mass spectrum in negative ion mode, as dNTPs ionize more efficiently in this configuration.
 - The instrument measures the time-of-flight of the generated ions, which is converted into a mass-to-charge ratio (m/z).

Data Analysis:

 Compare the observed molecular weight from the major peak in the spectrum to the theoretical calculated mass of Cy3-dCTP (~1132 Da for the free acid). A close match confirms the identity of the product.



Concentration and Spectral Purity by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the concentration of the **Cy3-dCTP** solution and to assess for the presence of certain contaminants by analyzing absorbance ratios.

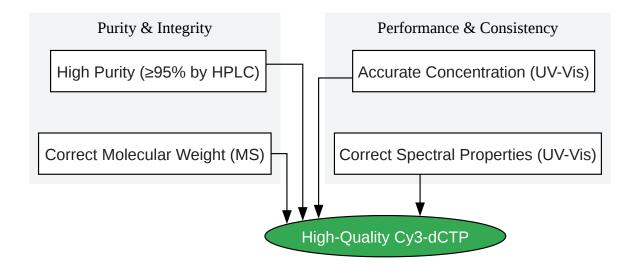
Methodology:

- Instrument Setup:
 - Use a UV-Vis spectrophotometer capable of scanning from 220 nm to 700 nm. A microvolume spectrophotometer is often used for this purpose.
- · Measurement:
 - Blank the instrument with the storage buffer (e.g., 10 mM Tris-HCl, pH 7.5).
 - Measure the absorbance of the undiluted or a precisely diluted Cy3-dCTP sample.
 - Record the absorbance values at 260 nm (A₂₆₀), 280 nm (A₂₈₀), and 550 nm (A₅₅₀).
- Data Analysis:
 - Concentration: Calculate the concentration using the Beer-Lambert law (A = εcl) at the dye's absorbance maximum.
 - Concentration (M) = A_{550} / (150,000 M⁻¹cm⁻¹ * pathlength in cm)
 - Spectral Purity Ratios:
 - A₂₆₀/A₂₈₀ Ratio: This ratio is used to assess for protein contamination. A ratio of ~1.8-2.0 is generally considered pure for nucleic acids.
 - A₂₆₀/A₅₅₀ Ratio: This provides an indication of the dye-to-nucleotide labeling ratio.

Logical Relationship of Quality Control Parameters



The following diagram illustrates how different quality control parameters are interconnected to ensure the final product's quality.



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Interdependence of QC parameters for **Cy3-dCTP**.

By adhering to these rigorous specifications and detailed quality control protocols, manufacturers ensure that researchers are provided with a reliable and high-performing reagent for their critical experiments.

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 To cite this document: BenchChem. [Cy3-dCTP: A Technical Guide to Product Specifications and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402521#cy3-dctp-product-specifications-and-purity]

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